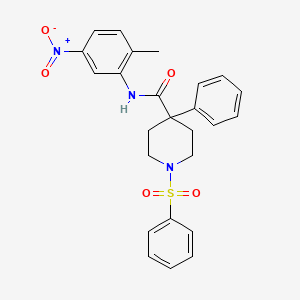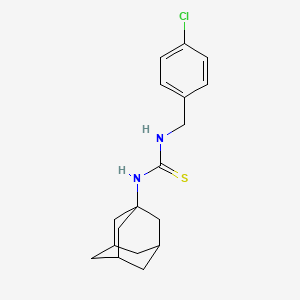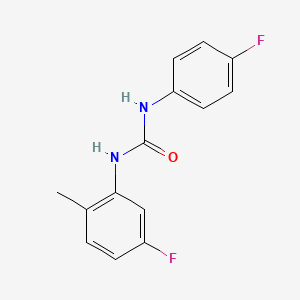![molecular formula C12H19BrCl2N2O B4164106 N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4164106.png)
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound with the molecular formula C12H18BrClN2O. This compound is characterized by the presence of a bromo-chlorophenoxy group attached to an ethyl chain, which is further linked to a dimethyl-ethanediamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the 4-bromo-2-chlorophenoxy intermediate.
Ethylation: The phenoxy intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethyl group.
Amine Introduction: The ethylated intermediate is further reacted with N,N-dimethyl-1,2-ethanediamine to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromo and chloro groups in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine
- N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine sulfate
- N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine phosphate
Uniqueness
N’-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of bromo and chloro substituents on the phenoxy ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O.ClH/c1-16(2)7-5-15-6-8-17-12-4-3-10(13)9-11(12)14;/h3-4,9,15H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLBBJDNYLOFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methylphenyl)sulfanylpropyl]benzimidazole;oxalic acid](/img/structure/B4164024.png)
![N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4164050.png)


![3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid](/img/structure/B4164075.png)
![(4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4164080.png)
![3,3'-{[5-bromo-2-(carboxymethoxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164084.png)

![N'-(2-{2-[4-(benzyloxy)phenoxy]ethoxy}ethyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164096.png)
![N',N'-dimethyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4164101.png)

![2-methoxy-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide](/img/structure/B4164111.png)
![3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4164119.png)
![3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4164122.png)
